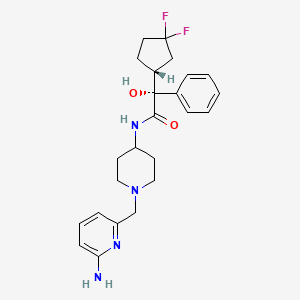

MK-0969

Description

Propriétés

Numéro CAS |

203321-88-4 |

|---|---|

Formule moléculaire |

C24H30F2N4O2 |

Poids moléculaire |

444.5 g/mol |

Nom IUPAC |

(2R)-N-[1-[(6-amino-2-pyridinyl)methyl]piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide |

InChI |

InChI=1S/C24H30F2N4O2/c25-23(26)12-9-18(15-23)24(32,17-5-2-1-3-6-17)22(31)29-19-10-13-30(14-11-19)16-20-7-4-8-21(27)28-20/h1-8,18-19,32H,9-16H2,(H2,27,28)(H,29,31)/t18-,24+/m1/s1 |

Clé InChI |

HQRSMNLSFMUJPL-KOSHJBKYSA-N |

SMILES isomérique |

C1CC(C[C@@H]1[C@@](C2=CC=CC=C2)(C(=O)NC3CCN(CC3)CC4=NC(=CC=C4)N)O)(F)F |

SMILES canonique |

C1CC(CC1C(C2=CC=CC=C2)(C(=O)NC3CCN(CC3)CC4=NC(=CC=C4)N)O)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide 2-N-(APPDHP) |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Y-27632 in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Y-27632, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), in smooth muscle. The document details the molecular signaling pathways modulated by Y-27632, presents quantitative data on its effects on smooth muscle contraction and protein phosphorylation, and outlines detailed experimental protocols for studying its activity. Visual diagrams of the core signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its function.

Introduction: The Role of the RhoA/ROCK Pathway in Smooth Muscle Contraction

Smooth muscle contraction is a fundamental physiological process regulated by the interplay of intracellular calcium levels and the calcium sensitivity of the contractile apparatus. While the calcium-calmodulin-myosin light chain kinase (MLCK) pathway is a primary driver of contraction, the RhoA/ROCK signaling cascade plays a crucial role in sensitizing the contractile machinery to calcium, leading to sustained contractions.

The small GTPase RhoA, when activated, binds to and activates ROCK.[1] ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain (MLC).[1] This inhibition of MLCP leads to an increase in the phosphorylation of MLC, enhancing the interaction between actin and myosin and resulting in smooth muscle contraction, even at constant intracellular calcium concentrations.[1]

Y-27632: A Selective ROCK Inhibitor

Y-27632 is a pyridinyl-thiazole derivative that acts as a potent and selective inhibitor of both ROCK1 and ROCK2 isoforms. It competitively inhibits the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream targets. This action effectively blocks the RhoA/ROCK pathway, leading to a decrease in MLC phosphorylation and subsequent smooth muscle relaxation.

Quantitative Data on the Effects of Y-27632

The inhibitory effects of Y-27632 on smooth muscle contraction have been quantified across various tissues and experimental conditions. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentration (IC50) and Effective Concentration (EC50) of Y-27632 on Smooth Muscle Contraction

| Tissue | Species | Agonist/Stimulus | Parameter | Value (µM) | Reference |

| Prostatic Strips | Rat | Electrical Field Stimulation (Noradrenergic) | IC50 | 17.8 ± 4.8 | [2][3][4] |

| Prostatic Strips | Rat | Phenylephrine (B352888) | IC50 | 7.8 ± 2.1 | [2][3][4] |

| Penile Corpus Cavernosum | Human | Phenylephrine | EC50 | 2.2 ± 0.25 | [5] |

| Penile Corpus Cavernosum | Rabbit | Phenylephrine | EC50 | 0.99 ± 0.3 | [5] |

| Aorta | Rat | Various Receptor Agonists & High K+ | IC50 | 0.8 - 4.9 | [6] |

Table 2: Effect of Y-27632 on Myosin Light Chain (MLC) Phosphorylation

| Tissue | Species | Stimulus | Y-27632 Concentration | Effect on MLC Phosphorylation | Reference |

| Permeabilized Smooth Muscle | Not Specified | GTPγS (10 µM) | Not Specified | Reduced from 28% to 17% | [7] |

| Bladder | Mouse | Carbachol | Not Specified | Reduced RLC phosphorylation | [8][9] |

| Bovine Middle Cerebral Artery | Bovine | U46619 | 10 µM | Substantially inhibited MLC phosphorylation | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for a comprehensive understanding of Y-27632's mechanism of action.

Detailed Experimental Protocols

Isometric Tension Measurement in Isolated Smooth Muscle

This protocol is adapted for measuring the contractile and relaxant responses of isolated smooth muscle tissues, such as aortic rings, in an organ bath system.[11][12]

Materials:

-

Isolated smooth muscle tissue (e.g., rat thoracic aorta)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Agonist stock solution (e.g., phenylephrine)

-

Y-27632 stock solution

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully dissect the desired smooth muscle tissue.[13] Place the tissue in ice-cold Krebs-Henseleit solution. Clean the tissue of adhering fat and connective tissue and cut into rings of appropriate size (e.g., 2-3 mm for aorta).

-

Mounting: Mount the tissue rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta), with solution changes every 15-20 minutes.

-

Viability Test: Contract the tissues with a high-potassium solution (e.g., 60 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline.

-

Experiment: Pre-contract the tissues with an agonist (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response). Once a stable contraction plateau is reached, add Y-27632 in a cumulative manner to the bath, allowing the response to stabilize between additions.

-

Data Analysis: Record the isometric tension continuously. Express the relaxation induced by Y-27632 as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curve and calculate the IC50 or EC50 value.

Western Blotting for Rho-Kinase and Phosphorylated Myosin Light Chain

This protocol describes the detection of total ROCK and phosphorylated MLC in smooth muscle tissue or cultured cells.[14][15]

Materials:

-

Smooth muscle tissue or cultured cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-ROCK, anti-phospho-MLC, anti-total-MLC, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Homogenize frozen smooth muscle tissue or lyse cultured cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated MLC to total MLC or a loading control like GAPDH.

Smooth Muscle Cell Culture and Proliferation Assay

This protocol outlines the culture of primary smooth muscle cells and the assessment of the anti-proliferative effects of Y-27632.[2][13][16]

Materials:

-

Primary smooth muscle cells

-

Smooth muscle cell growth medium (e.g., DMEM with 10% FBS)

-

Y-27632 stock solution

-

Proliferation assay kit (e.g., MTT or BrdU)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Culture: Culture primary smooth muscle cells in a humidified incubator at 37°C and 5% CO2. Passage the cells when they reach 70-80% confluency.

-

Seeding: Seed the cells in 96-well plates at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Synchronize the cells by serum starvation for 24 hours. Then, treat the cells with various concentrations of Y-27632 in the presence of a mitogen (e.g., 10% FBS or a specific growth factor) for 24-48 hours.

-

Proliferation Assay (MTT example):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Express the cell proliferation as a percentage of the control (mitogen-stimulated, no Y-27632) and calculate the IC50 value for the anti-proliferative effect of Y-27632.

Conclusion

Y-27632 is a valuable pharmacological tool for investigating the role of the RhoA/ROCK signaling pathway in smooth muscle physiology and pathophysiology. Its selective inhibition of ROCK leads to smooth muscle relaxation by increasing the activity of MLCP and decreasing MLC phosphorylation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to study the effects of Y-27632 and other ROCK inhibitors in various smooth muscle systems. A thorough understanding of its mechanism of action is essential for its application in basic research and for the development of novel therapeutics targeting smooth muscle disorders.

References

- 1. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. auajournals.org [auajournals.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Y-27632, a Rho-kinase inhibitor, inhibits proliferation and adrenergic contraction of prostatic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of high K+-induced contraction by the ROCKs inhibitor Y-27632 in vascular smooth muscle: possible involvement of ROCKs in a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of the Rho-kinase inhibitor Y-27632 on arachidonic acid-, GTPgammaS-, and phorbol ester-induced Ca2+-sensitization of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. Rho-kinase inhibitor inhibits both myosin phosphorylation-dependent and -independent enhancement of myofilament Ca2+ sensitivity in the bovine middle cerebral artery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an optimized protocol for primary culture of smooth muscle cells from rat thoracic aortas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. m.youtube.com [m.youtube.com]

Unveiling M3 Receptor Binding Affinity: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Disclaimer: While the initial topic of interest was the M3 receptor binding affinity of MK-0969, a thorough search of publicly available scientific literature and patent databases did not yield specific quantitative binding affinity data or detailed experimental protocols for this particular compound. Therefore, this guide provides a comprehensive overview of the methodologies used to determine M3 receptor binding affinity, utilizing data from well-characterized M3 muscarinic receptor antagonists as illustrative examples. This approach allows for a detailed exploration of the core principles and techniques relevant to researchers in the field.

Introduction to M3 Muscarinic Receptors

The M3 muscarinic acetylcholine (B1216132) receptor (M3R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating a variety of physiological functions.[1] Primarily coupled to Gq-family G proteins, its activation leads to a signaling cascade resulting in smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release.[1] Dysregulation of M3R signaling is implicated in various pathologies, including chronic obstructive pulmonary disease (COPD) and overactive bladder, making it a significant therapeutic target.[2]

Comparative Binding Affinity of M3 Receptor Antagonists

The binding affinity of a compound for its target receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The selectivity of a compound for the M3 receptor over other muscarinic subtypes (M1, M2, M4, M5) is crucial for minimizing off-target side effects.

Below is a comparative summary of the binding affinities (Ki, nM) of several well-established M3 receptor antagonists for human muscarinic receptor subtypes.

| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) |

| Darifenacin | 22.4[3] | 50.1[3] | 2.0[3] | 63.1[3] | 15.8[3] |

| Solifenacin | 26[3][4] | 170[3][4] | 12[3][4] | 110[3][4] | 31[3][4] |

| Tolterodine | 4.0[5] | 1.6[5] | 2.7[5] | - | - |

| Oxybutynin | - | 6.7[5] | 0.67[5] | - | - |

Experimental Protocol: Radioligand Competition Binding Assay for M3 Receptor Affinity

The determination of a compound's binding affinity for the M3 receptor is commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human M3 muscarinic receptor (e.g., Chinese Hamster Ovary (CHO) cells).

-

Radioligand: A tritiated, high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compounds: Unlabeled M3 receptor antagonists (e.g., darifenacin, solifenacin) at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1 µM atropine) to determine the amount of radioligand that binds to non-receptor components.[6]

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[7]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[7]

-

Scintillation Cocktail and Liquid Scintillation Counter: For quantifying the radioactivity.

Assay Procedure

-

Membrane Preparation:

-

Culture cells expressing the human M3 receptor to a high density.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the M3 receptors.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a specific protein concentration.[7][8]

-

-

Competition Binding Assay:

-

In a 96-well plate, set up triplicate wells for each experimental condition: total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding Wells: Add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and assay buffer.

-

Non-specific Binding Wells: Add the membrane preparation, the same fixed concentration of the radioligand, and a saturating concentration of the non-specific binding control (e.g., atropine).[6]

-

Test Compound Wells: Add the membrane preparation, the fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.[6]

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[7]

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the average counts per minute (CPM) from the non-specific binding wells from the average CPM of all other wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizing Key Processes

To better understand the molecular and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

M3 Receptor Signaling Pathway

The canonical signaling pathway for the M3 muscarinic receptor involves its coupling to the Gq alpha subunit of its associated G-protein.[9]

Experimental Workflow for M3 Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the M3 receptor affinity of a test compound.

Conclusion

Determining the binding affinity and selectivity profile of a compound for the M3 muscarinic receptor is a fundamental step in the development of new therapeutics for a range of disorders. While specific data for this compound remains elusive in the public domain, the principles and methodologies outlined in this guide, using well-established M3 antagonists as examples, provide a robust framework for researchers and drug development professionals. The combination of quantitative data analysis, detailed experimental protocols, and clear visual representations of signaling pathways and workflows offers a comprehensive resource for understanding and executing M3 receptor binding affinity studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]

An In-Depth Technical Guide to the M3 Muscarinic Receptor Antagonist MK-0969

Disclaimer: Publicly available information regarding the specific chemical structure, IUPAC name, and quantitative pharmacological and pharmacokinetic data for MK-0969 is limited. This guide provides the confirmed properties of this compound and contextualizes its role as a muscarinic M3 antagonist through representative data and methodologies common in the field of drug development.

Introduction to this compound

This compound is identified as a potent and selective antagonist of the muscarinic acetylcholine (B1216132) M3 receptor. Compounds of this class are of significant interest to researchers and drug development professionals for their potential therapeutic applications in treating conditions characterized by excessive cholinergic stimulation of smooth muscle and exocrine glands.

Core Properties of this compound

While a definitive chemical structure is not publicly available, the core physicochemical properties of this compound have been reported.

| Property | Value |

| Molecular Formula | C24H30F2N |

| Molecular Weight | 444.52 g/mol [1] |

| CAS Number | 203321-23-7 |

| Primary Target | Muscarinic Acetylcholine M3 Receptor[1] |

Therapeutic Rationale and Mechanism of Action

Therapeutic Rationale

Muscarinic M3 receptors are predominantly located on smooth muscle cells and in exocrine glands. Their activation by the neurotransmitter acetylcholine leads to a cascade of events resulting in smooth muscle contraction and glandular secretion. In diseases such as Chronic Obstructive Pulmonary Disease (COPD), excessive cholinergic tone in the airways contributes to bronchoconstriction. Similarly, in overactive bladder (OAB), involuntary contractions of the bladder's detrusor muscle are mediated by M3 receptors. By blocking these receptors, antagonists like this compound can alleviate the symptoms of these conditions.

Mechanism of Action

This compound acts as a competitive antagonist at the M3 receptor. It binds to the receptor's active site, preventing acetylcholine from binding and initiating the downstream signaling cascade. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαq/11. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. By inhibiting the initial binding of acetylcholine, this compound effectively blocks this entire pathway.

Pharmacological Profile (Representative Data)

Due to the lack of specific binding affinity or functional inhibition data for this compound in the public domain, the following table presents representative data for other well-characterized M3 muscarinic receptor antagonists. This provides a contextual framework for the expected potency and selectivity of a compound like this compound. Data are typically presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| Tiotropium | 1.6 | 2.1 | 0.7 | 1.6 | 1.3 |

| Darifenacin | 13 | 54 | 3.2 | 45 | 21 |

| Oxybutynin | 26 | 130 | 26 | - | - |

| Tolterodine | 4.3 | 24 | 3.6 | - | - |

Note: Data are compiled from various literature sources and are for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The characterization of a novel M3 antagonist like this compound would involve a suite of in vitro and in vivo experiments. Below is a representative protocol for a fundamental in vitro assay.

Muscarinic M3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human M3 receptor through competitive displacement of a known radioligand.

Materials:

-

Membrane preparations from cells stably expressing the human M3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

Test compound: this compound, serially diluted.

-

96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Glass fiber filters (pre-soaked in polyethylenimine).

Methodology:

-

Preparation: Thaw M3 receptor membrane preparations on ice. Dilute to a final concentration of 5-10 µg of protein per well in ice-cold Assay Buffer.

-

Assay Setup: In a 96-well plate, add in order:

-

25 µL of Assay Buffer for total binding or 25 µL of 1 µM Atropine for non-specific binding.

-

25 µL of serially diluted this compound (typically from 10 pM to 10 µM).

-

25 µL of [³H]-NMS at a final concentration approximately equal to its Kd (e.g., 0.5 nM).

-

150 µL of the diluted membrane preparation to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is identified as a muscarinic M3 receptor antagonist, a class of compounds with established therapeutic potential. While specific structural and quantitative data for this compound are not widely available, this guide provides its known fundamental properties. The included descriptions of the M3 signaling pathway, representative pharmacological data from analogous compounds, and a detailed, standardized binding assay protocol offer a comprehensive technical overview for researchers, scientists, and drug development professionals working in this area. Further research and publication will be necessary to fully elucidate the detailed chemical and pharmacological profile of this compound.

References

A Deep Dive into Muscarinic Acetylcholine Receptors: Core Mechanisms and Therapeutic Targeting in Urinary Incontinence

An In-depth Technical Guide for Researchers and Drug Development Professionals

Urinary incontinence, particularly the urge urinary incontinence subtype characteristic of overactive bladder (OAB), represents a significant clinical challenge. The pathophysiology of OAB is complex, with involuntary contractions of the detrusor muscle playing a central role. Muscarinic acetylcholine (B1216132) receptors (mAChRs) are the primary mediators of parasympathetic nervous system-induced bladder contraction and have thus emerged as a cornerstone for pharmacological intervention. This technical guide provides a comprehensive overview of the core biology of mAChRs in the bladder, detailing their signaling pathways, the experimental methodologies used to study them, and the quantitative data underpinning the development of targeted therapeutics.

Muscarinic Receptor Subtypes and Distribution in the Urinary Bladder

The human bladder expresses all five subtypes of muscarinic receptors (M1-M5), with the M2 and M3 subtypes being the most abundant in the detrusor smooth muscle.[1][2] While the M2 receptor is the predominant subtype, accounting for approximately 75-80% of the total muscarinic receptor population in the detrusor, the M3 subtype, constituting about 20-25%, is primarily responsible for mediating the direct contraction of the bladder smooth muscle.[2][3][4] The M2 to M3 ratio is approximately 3:1 in humans.[4] Muscarinic receptors are also present in the urothelium and on afferent nerves, where they may modulate bladder sensation and neuronal signaling.[1]

Signaling Pathways of Muscarinic Receptors in Detrusor Contraction

The distinct roles of M2 and M3 receptors in bladder function are a direct consequence of their differential coupling to intracellular signaling pathways.

M3 Receptor Signaling: The M3 receptor is a Gq/11-coupled receptor. Upon binding acetylcholine (ACh), the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to smooth muscle contraction.

M2 Receptor Signaling: The M2 receptor is coupled to the Gi protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels. This action counteracts the smooth muscle relaxant effects of β-adrenoceptor stimulation, which are mediated by cAMP.[5][6][7] Therefore, M2 receptor activation can indirectly promote contraction by inhibiting relaxation pathways.[5][6][7] More recent evidence also indicates that both M2 and M3 receptors can activate the RhoA/Rho-kinase (ROCK) pathway.[8] This pathway inhibits myosin light chain phosphatase (MLCP), thereby sensitizing the contractile apparatus to Ca2+ and contributing to sustained contraction.

Caption: Signaling pathways of M2 and M3 muscarinic receptors in detrusor smooth muscle.

Quantitative Data on Muscarinic Receptors and Antagonists

The development of effective and selective antimuscarinic agents relies on a thorough understanding of their binding affinities for different receptor subtypes and the density of these receptors in the target tissue.

Muscarinic Receptor Density in Human Bladder

Radioligand binding studies have been employed to quantify the density of muscarinic receptors in human bladder tissue.

| Tissue | Radioligand | Bmax (fmol/mg protein) | Reference |

| Detrusor | [3H]QNB | 181 ± 7 | [9] |

| Mucosa | [3H]QNB | 145 ± 9 | [9] |

Table 1: Muscarinic Receptor Density in Human Bladder. Bmax represents the maximum receptor density.

Binding Affinities of Antimuscarinic Drugs

The affinity of various antagonists for muscarinic receptor subtypes is a critical determinant of their clinical efficacy and side-effect profile. These affinities are typically expressed as Ki (inhibition constant) or pA2 (negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response).

| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |

| Oxybutynin | 2.5 | 10 | 1.0 | 2.5 | 10 | [10] |

| Tolterodine | 1.9 | 2.0 | 2.3 | 2.0 | 1.9 | [10] |

| Darifenacin | 10.7 | 31.6 | 1.1 | 14.1 | 10 | [10] |

| Solifenacin | 12.6 | 39.8 | 3.9 | 12.6 | 25.1 | [10] |

| Trospium | 0.5 | 0.8 | 0.6 | 0.7 | 0.5 | [10] |

Table 2: Binding Affinities (Ki) of Common Antimuscarinic Drugs for Human Muscarinic Receptor Subtypes. Lower Ki values indicate higher binding affinity.

| Antagonist | pA2 (in vitro, rat bladder) | Reference |

| Atropine | 9.1 | [5] |

| 4-DAMP | 8.9 | [5] |

| Darifenacin | 8.5 | [5] |

| p-F-HHSiD | 7.4 | [5] |

| Pirenzepine | 6.8 | [5] |

| Methoctramine | 5.9 | [5] |

Table 3: Functional Antagonist Affinities (pA2) in Rat Bladder Detrusor. pA2 values were determined by Schild analysis of carbachol-induced contractions.

Clinical Efficacy of Antimuscarinic Agents

Numerous clinical trials have evaluated the efficacy of antimuscarinic drugs in the treatment of OAB. The following table summarizes representative data on the reduction of urinary incontinence episodes.

| Drug | Dose | Mean Change in Incontinence Episodes/24h vs. Placebo | Reference |

| Solifenacin | 5 mg | -0.83 | [11] |

| Solifenacin | 10 mg | -0.99 | [11] |

| Tolterodine ER | 4 mg | -0.76 | [11] |

| Fesoterodine | 4 mg | -1.76 | [12] |

| Fesoterodine | 8 mg | -2.06 | [12] |

Table 4: Clinical Efficacy of Selected Antimuscarinic Drugs in Reducing Urge Urinary Incontinence Episodes. ER: Extended Release.

Key Experimental Protocols

The characterization of muscarinic receptors and the evaluation of potential therapeutic agents involve a range of specialized experimental techniques.

Radioligand Binding Assay

This technique is used to determine the density (Bmax) and affinity (Kd) of receptors in a tissue homogenate, as well as the binding affinity (Ki) of unlabeled drugs.

Caption: Workflow for a typical radioligand binding assay.

Protocol:

-

Tissue Preparation: Bladder tissue (detrusor or mucosa) is minced and homogenized in an ice-cold buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 7.5) containing a cocktail of protease inhibitors.[8] The homogenate is then centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes containing the receptors.[13]

-

Membrane Resuspension: The membrane pellet is washed and resuspended in an appropriate assay buffer.[13]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine or [3H]QNB) at various concentrations (for saturation binding to determine Kd and Bmax) or at a fixed concentration with varying concentrations of an unlabeled competitor drug (for competition binding to determine Ki).[7][8]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[7][13]

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[7]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[7]

-

Data Analysis: The data are analyzed using non-linear regression to determine the binding parameters (Kd, Bmax, Ki).

In Vitro Bladder Strip Contraction Assay and Schild Analysis

This functional assay measures the contractile response of isolated bladder smooth muscle strips to muscarinic agonists and the potency of antagonists in inhibiting this contraction.

Protocol:

-

Tissue Preparation: Longitudinal strips of detrusor muscle are dissected from the bladder and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.[14]

-

Equilibration: The muscle strips are allowed to equilibrate under a resting tension.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the organ bath and recording the isometric tension developed by the muscle strip.

-

Antagonist Incubation: The strips are washed and then incubated with a fixed concentration of a muscarinic antagonist for a set period.

-

Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.

-

Schild Analysis: This process is repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the antagonist concentration is constructed. The x-intercept of the linear regression of this plot provides the pA2 value, a measure of antagonist potency. A slope not significantly different from unity suggests competitive antagonism.[15]

Immunoprecipitation of Muscarinic Receptor Subtypes

This technique is used to isolate and quantify specific muscarinic receptor subtypes from a mixed population in a solubilized tissue preparation.

Protocol:

-

Receptor Solubilization: Bladder membranes are incubated with a detergent to solubilize the receptor proteins.

-

Incubation with Subtype-Specific Antibody: The solubilized receptor preparation is incubated with an antibody that specifically recognizes a particular muscarinic receptor subtype (e.g., anti-M2 or anti-M3).[8]

-

Immunocomplex Precipitation: Protein A/G agarose (B213101) beads are added to the mixture to bind to the antibody-receptor complex, forming a precipitable immunocomplex.

-

Washing: The precipitated complex is washed to remove non-specifically bound proteins.

-

Quantification: The amount of the specific receptor subtype in the precipitate can be quantified, for example, by pre-labeling the receptors with a radioligand before solubilization and then measuring the radioactivity in the final pellet.[8]

RhoA Activation Assay

This assay measures the level of active, GTP-bound RhoA in cell or tissue lysates, providing insight into the activation of the RhoA/ROCK signaling pathway.

Protocol:

-

Cell/Tissue Lysis: Detrusor muscle tissue is lysed in a buffer that preserves the GTP-bound state of RhoA.[16][17]

-

Pull-Down of Active RhoA: The lysate is incubated with a protein domain that specifically binds to the active (GTP-bound) form of RhoA, often the Rho-binding domain (RBD) of Rhotekin, which is coupled to agarose beads.[16]

-

Washing: The beads are washed to remove unbound proteins.

-

Elution and Detection: The bound, active RhoA is eluted from the beads and quantified by Western blotting using an anti-RhoA antibody.[16]

Conclusion and Future Directions

Muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes, are pivotal in the regulation of bladder function and the pathophysiology of urinary incontinence. The M3 receptor directly mediates detrusor contraction, making it a prime target for antimuscarinic therapies. The M2 receptor, while more abundant, appears to play a modulatory role, primarily by inhibiting relaxant pathways and potentially contributing to contraction through the RhoA/ROCK pathway.

The development of M3-selective antagonists was a logical step to minimize the side effects associated with non-selective agents. However, the clinical reality is that both M3-selective and non-selective antimuscarinics demonstrate comparable efficacy, suggesting a more complex interplay of muscarinic receptor subtypes in the bladder than previously appreciated.

Future research in this field is likely to focus on several key areas:

-

Urothelial Muscarinic Receptors: A deeper understanding of the role of muscarinic receptors in the urothelium and their interaction with afferent nerves could unveil new therapeutic targets for managing the sensory aspects of OAB, such as urgency.

-

Biased Agonism: Exploring biased agonists that selectively activate specific downstream signaling pathways of muscarinic receptors could lead to the development of drugs with improved efficacy and reduced side effects.

-

Combination Therapies: The combination of antimuscarinics with other drug classes, such as β3-adrenoceptor agonists, is a promising strategy to enhance therapeutic outcomes.

The continued application of the sophisticated experimental techniques outlined in this guide will be instrumental in unraveling the remaining complexities of muscarinic receptor biology in the bladder and in the development of the next generation of therapies for urinary incontinence.

References

- 1. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic receptor subtypes of the bladder and gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Management of Urinary Incontinence: Current and Emerging Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic receptor subtypes in human bladder detrusor and mucosa, studied by radioligand binding and quantitative competitive RT-PCR: changes in ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of different types of therapy for overactive bladder: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Effectiveness of Anticholinergic Agents for Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | β-Adrenoceptor-mediated Relaxation of Urinary Bladder Muscle in β2-Adrenoceptor Knockout Mice [frontiersin.org]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. cellbiolabs.com [cellbiolabs.com]

Navigating Cholinergic Signaling: A Technical Guide to the M3 Muscarinic Antagonist MK-0969

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MK-0969, a potent and selective M3 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. While primarily investigated for its therapeutic potential in conditions such as chronic obstructive pulmonary disease and urinary incontinence, its specificity for the M3 receptor makes it a valuable tool for basic research in dissecting cholinergic signaling pathways.[1] This document will detail the mechanism of action of this compound, summarize available data, and provide hypothetical experimental protocols and visualizations to guide its application in a research setting.

Introduction to Cholinergic Signaling and the M3 Receptor

Cholinergic signaling, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including learning, memory, muscle contraction, and autonomic regulation.[2] ACh exerts its effects through two main classes of receptors: nicotinic and muscarinic. Muscarinic receptors, a family of G-protein coupled receptors (GPCRs), are further subdivided into five subtypes (M1-M5).

The M3 receptor, the specific target of this compound, is predominantly coupled to Gq/11 proteins. Upon activation by ACh, it initiates a signaling cascade resulting in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC), influencing a variety of cellular responses such as smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

This compound: A Selective M3 Antagonist

This compound functions as a competitive antagonist at the M3 muscarinic receptor. This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the binding site, this compound effectively blocks the downstream signaling cascade initiated by M3 receptor activation.

Table 1: Profile of this compound

| Property | Description |

| Drug Name | This compound |

| Target | Muscarinic Acetylcholine Receptor M3 (M3) |

| Mechanism of Action | Competitive Antagonist |

| Primary Therapeutic Areas of Investigation | Chronic Obstructive Pulmonary Disease, Urinary Incontinence[1] |

| Research Applications | Selective blockade of M3 receptor-mediated signaling pathways |

Experimental Protocols for Investigating Cholinergic Signaling with this compound

The following are example protocols that can be adapted for in vitro and in vivo studies to investigate the role of the M3 receptor in cholinergic signaling using this compound.

In Vitro: Calcium Imaging in Cultured Cells

Objective: To determine the efficacy of this compound in blocking M3 receptor-mediated intracellular calcium release.

Methodology:

-

Cell Culture: Culture a cell line endogenously expressing or transfected with the human M3 receptor (e.g., CHO-M3 cells).

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure baseline fluorescence to establish a stable signal.

-

Pre-incubation: Incubate a subset of cells with varying concentrations of this compound for a predetermined time.

-

Agonist Stimulation: Stimulate the cells with a known M3 receptor agonist (e.g., carbachol).

-

Fluorescence Measurement: Record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Compare the calcium response in cells pre-treated with this compound to control cells to determine the inhibitory concentration (IC50) of this compound.

Ex Vivo: Organ Bath Studies of Smooth Muscle Contraction

Objective: To assess the ability of this compound to inhibit M3 receptor-mediated smooth muscle contraction.

Methodology:

-

Tissue Preparation: Isolate smooth muscle tissue known to express M3 receptors (e.g., guinea pig trachea or bladder).

-

Organ Bath Setup: Mount the tissue in an organ bath containing a physiological salt solution and aerated with carbogen.

-

Contraction Measurement: Connect the tissue to an isometric force transducer to record contractile responses.

-

Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for an M3 agonist (e.g., acetylcholine) to establish a baseline contractile response.

-

Antagonist Incubation: In the presence of a fixed concentration of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Data Analysis: Analyze the rightward shift of the concentration-response curve to calculate the pA2 value, which represents the affinity of this compound for the M3 receptor.

Visualizing Cholinergic Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in cholinergic signaling and the experimental use of this compound.

Caption: M3 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vitro calcium imaging to assess this compound efficacy.

Conclusion and Future Directions

This compound, as a selective M3 muscarinic antagonist, represents a precise tool for elucidating the role of the M3 receptor in various physiological and pathophysiological contexts. While its clinical development has focused on specific disease states, its utility in basic research should not be overlooked. Future research could leverage this compound to explore the nuanced roles of M3 receptors in neuronal plasticity, immune cell function, and other emerging areas of cholinergic signaling research. The experimental frameworks provided in this guide offer a starting point for researchers to design and implement studies aimed at further unraveling the complexities of the cholinergic system.

References

An In-depth Technical Guide on the Therapeutic Potential of Larotrectinib

Introduction

This technical guide provides a comprehensive overview of the therapeutic potential of Larotrectinib (B560067), a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor. Larotrectinib has demonstrated significant efficacy in the treatment of solid tumors harboring neurotrophic receptor tyrosine kinase (NTRK) gene fusions.[1][2][3] This document will delve into its mechanism of action, summarize pivotal clinical trial data, detail experimental protocols, and present its safety profile, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action

Larotrectinib is a potent and selective inhibitor of the TRK family of proteins: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4][5] In normal physiology, these receptors are primarily expressed in the nervous system and play a crucial role in neuronal development and function. However, chromosomal rearrangements can lead to fusions of the NTRK genes with other genes, resulting in the expression of chimeric TRK fusion proteins.[2] These fusion proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways that drive tumor cell proliferation and survival.[2][6]

Larotrectinib functions by binding to the ATP-binding site of the TRK kinase domain, preventing phosphorylation and activation of downstream signaling cascades, including the MAPK, PI3K-AKT, and PLCγ pathways.[6] This inhibition ultimately leads to the induction of apoptosis and suppression of tumor growth in cancers that are dependent on these oncogenic fusions.[1][6] Larotrectinib's high selectivity for TRK proteins minimizes off-target effects, contributing to its favorable safety profile.[6]

Clinical Efficacy

The clinical development of Larotrectinib has been notable for its tumor-agnostic approach, enrolling patients with any solid tumor harboring an NTRK gene fusion.[4] The efficacy of Larotrectinib has been demonstrated in a pooled analysis of three multicenter, open-label, single-arm clinical trials: LOXO-TRK-14001 (NCT02122913), SCOUT (NCT02637687), and NAVIGATE (NCT02576431).[7][8]

Table 1: Efficacy of Larotrectinib in TRK Fusion-Positive Cancers (Pooled Analysis)

| Efficacy Endpoint | Result (n=153 evaluable patients) | Citation |

| Overall Response Rate (ORR) | 79% (95% CI: 72–85) | [8] |

| Complete Response (CR) | 16% | [8] |

| Partial Response (PR) | 63% | |

| Median Duration of Response (DoR) | 49.3 months (95% CI: 27.3–NE) | [9] |

| Median Progression-Free Survival (PFS) | 28.3 months (95% CI: 22–NE) | [10] |

| Median Overall Survival (OS) | 44.4 months (95% CI: 37–NE) | [10] |

| Median Time to Response | 1.8 months | [11] |

CI: Confidence Interval; NE: Not Estimable.

The responses to Larotrectinib have been observed across a wide range of tumor types and in both adult and pediatric populations, highlighting its broad therapeutic potential.[4][8]

Table 2: Efficacy in Pediatric Patients with TRK Fusion-Positive Cancer (Expanded Dataset)

| Efficacy Endpoint | Result (n=93 evaluable patients) | Citation |

| Overall Response Rate (ORR) | 84% (95% CI: 75–91) | [12] |

| Complete Response (CR) | 38% | [12] |

| Partial Response (PR) | 46% | [12] |

| Median Duration of Response (DoR) | 43.3 months (95% CI: 23.4–NE) | [12] |

| Median Progression-Free Survival (PFS) | 37.4 months (95% CI: 22–NE) | [12] |

| 36-month Overall Survival (OS) Rate | 93% (95% CI: 86-99) | [12] |

CI: Confidence Interval; NE: Not Estimable.

Experimental Protocols

The approval of Larotrectinib was based on data from three key clinical trials.[7] The general methodologies for these trials are outlined below.

LOXO-TRK-14001 (NCT02122913)

-

Phase: Phase 1

-

Study Design: This was a dose-escalation study in adult patients with advanced solid tumors, followed by an expansion phase in patients with tumors harboring an NTRK fusion.

-

Patient Population: Adult patients with advanced solid tumors for whom no effective therapy existed.[13]

-

Intervention: Larotrectinib was administered orally in continuous 28-day cycles, with dose escalation cohorts receiving 100 mg once daily, 100 mg twice daily, 150 mg twice daily, and 200 mg twice daily.[14]

-

Primary Objective: To determine the safety, pharmacokinetic profile, and recommended Phase 2 dose of Larotrectinib.

-

Key Inclusion Criteria: Patients with locally advanced or metastatic solid tumors that had relapsed, progressed, or were non-responsive to available therapies.

-

Response Assessment: Tumor response was assessed by investigators according to RECIST v1.1 criteria.[15]

SCOUT (NCT02637687)

-

Phase: Phase 1/2

-

Study Design: A multicenter, open-label study in pediatric patients. The Phase 1 portion focused on dose-escalation, while the Phase 2 portion evaluated efficacy.[16][17]

-

Patient Population: Pediatric patients (from birth to 21 years) with advanced solid or primary central nervous system (CNS) tumors with a documented NTRK fusion.[18]

-

Intervention: Larotrectinib was administered orally twice daily in continuous 28-day cycles.[18] The recommended Phase 2 dose was established at 100 mg/m², with a maximum of 100 mg per dose.[17]

-

Primary Objective: To assess the safety of Larotrectinib in children and to investigate its efficacy in different cancer types.[16]

-

Key Inclusion Criteria: Patients with locally advanced or metastatic solid tumors or primary CNS tumors that had relapsed, progressed, or were non-responsive to available therapies.[18] Patients with locally advanced infantile fibrosarcoma who would require disfiguring surgery were also eligible.[17]

-

Response Assessment: Tumor response was evaluated by the investigator according to RECIST v1.1.[12]

NAVIGATE (NCT02576431)

-

Phase: Phase 2

-

Study Design: An open-label, multicenter "basket" study.

-

Patient Population: Adolescent and adult patients with advanced solid tumors harboring an NTRK gene fusion.[19]

-

Intervention: Larotrectinib was administered orally at a dose of 100 mg twice daily in continuous 28-day cycles.[19][20]

-

Primary Objective: To investigate the efficacy of Larotrectinib across various tumor types with NTRK fusions.[20]

-

Key Inclusion Criteria: Patients must have received prior standard therapy appropriate for their tumor type and stage of disease, or in the opinion of the investigator, would be unlikely to tolerate or derive clinically meaningful benefit from standard of care. Patients were required to have at least one measurable lesion as defined by RECIST v1.1. The presence of an NTRK gene fusion was confirmed by a CLIA-certified or equivalent laboratory.[19]

-

Response Assessment: The primary endpoint was overall response rate, as determined by an independent review committee according to RECIST v1.1.[7]

Safety Profile

Larotrectinib is generally well-tolerated, with the majority of adverse events being Grade 1 or 2.[3] The safety of Larotrectinib was evaluated in a pooled analysis of patients from the three main clinical trials.

Table 3: Common Adverse Reactions to Larotrectinib (≥20% of Patients)

| Adverse Reaction | Percentage of Patients | Citation |

| Fatigue | ≥20% | [7] |

| Nausea | ≥20% | [7] |

| Dizziness | ≥20% | [7] |

| Vomiting | ≥20% | [7] |

| Increased AST | ≥20% | [7] |

| Cough | ≥20% | [7] |

| Increased ALT | ≥20% | [7] |

| Constipation | ≥20% | [7] |

| Diarrhea | ≥20% | [7] |

Grade 3 or 4 treatment-related adverse events were infrequent, with the most common being increased alanine (B10760859) aminotransferase, anemia, and decreased neutrophil count.[8] Importantly, no treatment-related deaths occurred in the trials, and very few patients discontinued (B1498344) treatment due to adverse events.[3][8]

Conclusion

Larotrectinib represents a significant advancement in precision oncology, offering a highly effective and durable therapeutic option for adult and pediatric patients with TRK fusion-positive cancers, regardless of the tumor's tissue of origin. Its targeted mechanism of action results in a high response rate and a manageable safety profile. The successful clinical development of Larotrectinib underscores the importance of routine molecular profiling to identify patients with NTRK gene fusions who may benefit from this targeted therapy. Ongoing research continues to explore the long-term efficacy and safety of Larotrectinib, further solidifying its role as a standard of care for this molecularly defined subset of cancers.

References

- 1. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reference.medscape.com [reference.medscape.com]

- 6. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 7. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]

- 8. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bayer United States of America - Long-term Data on Vitrakvi® (larotrectinib) Further Demonstrate Strong Clinical Profile in Patients with TRK Fusion Cancer Regardless of Tumor Type and Age [bayer2019tf.q4web.com]

- 10. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ASCO – American Society of Clinical Oncology [asco.org]

- 13. A Phase 1 Study of the Oral TRK Inhibitor Larotrectinib in Adult Patients with Solid Tumors [mdanderson.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Larotrectinib efficacy and safety in adult patients with tropomyosin receptor kinase fusion sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]

- 17. Larotrectinib for paediatric solid tumours harbouring NTRK gene fusions: phase 1 results from a multicentre, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. CareAcross [careacross.com]

The Discovery and Development of Larotrectinib: A Pan-Trk Inhibitor for TRK Fusion Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Larotrectinib (B560067), initially known as LOXO-101 and later ARRY-470, is a first-in-class, highly selective, ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (Trk) family of proteins: TrkA, TrkB, and TrkC.[1] Its development marked a significant milestone in precision oncology, culminating in a tumor-agnostic approval by the U.S. Food and Drug Administration (FDA) for the treatment of solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[2] This guide provides a comprehensive overview of the discovery and development history of Larotrectinib, its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its characterization.

Discovery and Development History

Larotrectinib was discovered by Array BioPharma and subsequently licensed to Loxo Oncology in 2013 for clinical development.[3] The development program was designed to be "tumor-agnostic," focusing on the presence of a specific genetic marker—NTRK gene fusions—rather than the anatomical location of the tumor.[3]

The clinical development of Larotrectinib was notably rapid, progressing through a series of key clinical trials:

-

Phase 1 Adult Study (NCT02122913): This initial study, which began in 2014, was a dose-escalation trial in adult patients with advanced solid tumors to determine the safety, tolerability, and recommended Phase 2 dose of Larotrectinib.[4][5]

-

Phase 1/2 Pediatric Study (SCOUT - NCT02637687): This trial focused on pediatric patients with advanced solid or primary central nervous system tumors, evaluating the safety and efficacy of Larotrectinib in this population.[6]

-

Phase 2 Basket Trial (NAVIGATE - NCT02576431): This study enrolled adults and adolescents with TRK fusion-positive solid tumors to further evaluate the efficacy of Larotrectinib across various cancer types.[7]

The compelling results from these trials, which demonstrated high and durable response rates, led to the accelerated approval of Larotrectinib by the FDA in November 2018 for the treatment of adult and pediatric patients with solid tumors that have an NTRK gene fusion without a known acquired resistance mutation, are metastatic or where surgical resection is likely to result in severe morbidity, and have no satisfactory alternative treatments or that have progressed following treatment.[2][8]

Mechanism of Action

Larotrectinib is a potent and selective inhibitor of all three Trk proteins (TrkA, TrkB, and TrkC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][8] In normal physiology, Trk receptors play a crucial role in the development and function of the nervous system.[9]

In certain cancers, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene. This results in the expression of a chimeric Trk fusion protein with a constitutively active kinase domain.[10] This uncontrolled kinase activity drives downstream signaling pathways, including the Ras/MAPK and PI3K/AKT pathways, leading to cellular proliferation and tumor growth.[10][11]

Larotrectinib acts by competitively binding to the ATP-binding site of the Trk kinase domain, thereby blocking its phosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition of Trk signaling leads to the induction of apoptosis and G1 cell-cycle arrest in tumor cells harboring NTRK fusions.[1]

Quantitative Data

Table 1: In Vitro Potency of Larotrectinib[1]

| Target | IC₅₀ (nmol/L) |

| TrkA | 5 |

| TrkB | 11 |

| TrkC | 6 |

Table 2: Pooled Efficacy Data from Clinical Trials (NCT02122913, NCT02637687, NCT02576431)[13][14]

| Endpoint | Value | 95% Confidence Interval |

| Overall Response Rate (Independent Review) | 75% | 61% to 85% |

| Overall Response Rate (Investigator Assessment) | 80% | 67% to 90% |

| Complete Response | 16% | - |

| Partial Response | 59% | - |

| Stable Disease | 13% | - |

| Progressive Disease | 9% | - |

| Median Duration of Response | Not Reached | - |

| Median Progression-Free Survival | Not Reached | - |

Table 3: Pharmacokinetic Parameters of Larotrectinib in Adults (100 mg BID)[3]

| Parameter | Value |

| Tmax (Time to Peak Concentration) | ~1 hour |

| Bioavailability | 34% |

| Protein Binding | ~70% |

| Metabolism | Primarily via CYP3A4 |

Experimental Protocols

Disclaimer: The following protocols are generalized based on common laboratory practices and information from technical notes. Specific details from the primary Larotrectinib research publications were not fully available in the search results. Researchers should refer to the original publications for precise methodologies.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Larotrectinib against Trk kinases.

Methodology:

-

Reagents: Recombinant human TrkA, TrkB, and TrkC kinase domains, a suitable peptide substrate, ATP, and Larotrectinib.

-

Procedure:

-

Prepare serial dilutions of Larotrectinib.

-

In a microplate, combine the Trk kinase, peptide substrate, and Larotrectinib at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection).

-

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of Larotrectinib on the proliferation of NTRK fusion-positive cancer cell lines.

Methodology:

-

Cell Lines: Utilize cancer cell lines known to harbor NTRK fusions (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).[3]

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Larotrectinib.

-

Incubate for a period of 72 hours.

-

Assess cell viability using a reagent such as resazurin (B115843) or a commercial ATP-based assay (e.g., CellTiter-Glo®).

-

-

Data Analysis: Determine the percentage of proliferation inhibition relative to a vehicle control and calculate the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).

Western Blot Analysis

Objective: To confirm the inhibition of Trk signaling in a cellular context.

Methodology:

-

Procedure:

-

Treat NTRK fusion-positive cells with various concentrations of Larotrectinib for a defined period (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated Trk (p-Trk), total Trk, phosphorylated downstream effectors (e.g., p-AKT, p-ERK), and their total protein counterparts. A loading control (e.g., β-actin or GAPDH) should also be used.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: A dose-dependent decrease in the levels of p-Trk, p-AKT, and p-ERK upon Larotrectinib treatment indicates successful target engagement and inhibition of the downstream signaling pathway.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Larotrectinib in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

-

Procedure:

-

Subcutaneously implant NTRK fusion-positive cancer cells into the flanks of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Larotrectinib orally to the treatment group at a predetermined dose and schedule. The control group receives a vehicle.

-

Measure tumor volume and body weight regularly.

-

-

Data Analysis: Compare the tumor growth between the Larotrectinib-treated and control groups to determine the anti-tumor efficacy.

Visualizations

Caption: NTRK Fusion Protein Signaling Pathway and Inhibition by Larotrectinib.

Caption: A generalized workflow for the preclinical evaluation of Larotrectinib.

References

- 1. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. NCT02122913 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Larotrectinib for paediatric solid tumours harbouring NTRK gene fusions: phase 1 results from a multicentre, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRKing down an old oncogene in a new era of targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.amegroups.cn [cdn.amegroups.cn]

Preclinical Data on MK-0969 M3 Antagonism: A Technical Guide

Notice to the Reader: Despite a comprehensive search for preclinical data on the M3 muscarinic antagonist MK-0969, publicly available quantitative data on its binding affinity, functional potency, and selectivity is scarce. The information retrievable confirms its classification as an M3 antagonist with potential applications in Chronic Obstructive Pulmonary Disease (COPD) and urinary incontinence.[1][2] However, detailed experimental protocols and specific quantitative metrics necessary for an in-depth technical guide are not available in the public domain.

Therefore, this guide will provide a comprehensive overview of the preclinical evaluation of a representative and well-characterized selective M3 muscarinic antagonist, using methodologies and data presentation formats applicable to the field. This will serve as a blueprint for understanding the preclinical profile of a compound in this class, which can be applied should data for this compound become available.

Introduction to M3 Muscarinic Receptor Antagonism

The M3 muscarinic acetylcholine (B1216132) receptor (M3R) is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq signaling pathway.[3] Activation of the M3R by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction, while DAG activates protein kinase C. This pathway is fundamental in mediating responses in various tissues, including the contraction of airway and bladder smooth muscle, and the secretion from salivary glands.

Antagonism of the M3R is a key therapeutic strategy for conditions characterized by excessive cholinergic stimulation, such as COPD and overactive bladder. Selective M3 antagonists are designed to inhibit these effects with minimal activity at other muscarinic receptor subtypes (M1, M2, M4, M5) to reduce the potential for side effects, such as cognitive impairment (M1) or cardiovascular effects (M2).

Quantitative Data Presentation

The following tables summarize typical preclinical data for a selective M3 muscarinic antagonist. The values presented are illustrative and based on data for well-characterized M3 antagonists.

Table 1: Muscarinic Receptor Binding Affinity

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M3 Selectivity (fold vs. M2) |

| Representative M3 Antagonist | 15 | 50 | 1.5 | 25 | 20 | 33.3 |

Ki values represent the inhibition constant for radioligand binding to cloned human muscarinic receptors.

Table 2: In Vitro Functional Potency

| Assay | Cell Line/Tissue | Agonist | Parameter | IC50 / pA2 |

| Calcium Mobilization | CHO-hM3 cells | Carbachol | IC50 (nM) | 5.2 |

| Phosphoinositide Turnover | Guinea Pig Bladder | Carbachol | pA2 | 8.5 |

| Smooth Muscle Contraction | Guinea Pig Trachea | Acetylcholine | pA2 | 8.2 |

IC50 represents the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 3: In Vivo Pharmacological Activity

| Animal Model | Species | Endpoint | Route of Administration | ED50 / Effective Dose |

| Methacholine-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | Intravenous | 0.1 mg/kg |

| Saline-induced Bladder Contractions | Rat | Inhibition of bladder contractions | Oral | 1 mg/kg |

| Pilocarpine-induced Salivation | Mouse | Inhibition of salivation | Subcutaneous | 3 mg/kg |

ED50 represents the dose required to produce a 50% maximal effect.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for the five human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human muscarinic receptor subtypes.

-

Radioligand: A non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.[4][5]

-

Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Incubation: The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of the test compound at the M3 receptor.

Methodology:

-

Cell Culture: CHO cells stably expressing the human M3 receptor are seeded into 96-well plates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.

-

Agonist Stimulation: The M3 receptor agonist, carbachol, is added to stimulate an increase in intracellular calcium.[6]

-

Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated.

Visualizations

Caption: M3 Muscarinic Receptor Signaling Pathway.

Caption: Workflow for Calcium Mobilization Assay.

Caption: Decision Tree for M3 Antagonist Lead Selection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]